molecular formula C17H20ClN3O2 B7712956 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide

Cat. No.: B7712956
M. Wt: 333.8 g/mol
InChI Key: AVGUDEYNSIXXRB-UHFFFAOYSA-N
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Description

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide is a synthetic organic compound that belongs to the class of oxadiazoles Oxadiazoles are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom

Properties

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3O2/c18-14-9-5-4-8-13(14)17-20-16(23-21-17)11-10-15(22)19-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVGUDEYNSIXXRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chlorobenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring. The resulting intermediate is then reacted with cyclohexylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Formation of corresponding oxadiazole derivatives with oxidized functional groups.

    Reduction: Formation of reduced amide derivatives.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and growth factors, leading to its potential anti-cancer effects . The compound may also interact with cellular receptors, affecting signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-cyclohexylpropanamide is unique due to its specific structure, which imparts distinct physicochemical properties and biological activities. Its combination of the oxadiazole ring with a chlorophenyl group and a cyclohexylamide moiety makes it a valuable compound for research and potential therapeutic applications.

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